2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
Description
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-ethoxyphenyl group, a methylthio linker, and a 4-fluorobenzyl substituent. The structural uniqueness of this compound lies in the combination of a quinazolinone core with an oxadiazole moiety, which may enhance electronic properties and binding interactions compared to simpler analogs. The 4-ethoxy group on the oxadiazole and the 4-fluorobenzyl substituent on the quinazolinone likely influence solubility, metabolic stability, and target affinity .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-33-20-13-9-18(10-14-20)24-29-23(34-30-24)16-35-26-28-22-6-4-3-5-21(22)25(32)31(26)15-17-7-11-19(27)12-8-17/h3-14H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGCRDYRHAISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.
1. Antiproliferative Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazolinone scaffold exhibit significant antiproliferative activity against various cancer cell lines.
The mechanism by which quinazolinone derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell growth. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .
Case Studies
A study synthesized a novel quinazolinone derivative, demonstrating its effectiveness against NSCLC cell lines with IC50 values comparable to established treatments. The compound exhibited activity against both EGFR-TKI-sensitive and resistant cell lines, highlighting its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
2. Antioxidant Activity
Antioxidant properties are another significant aspect of quinazolinone derivatives. The presence of hydroxyl groups in the structure enhances the radical scavenging ability of these compounds.
Evaluation Methods
Various assays such as DPPH, ABTS, and CUPRAC have been employed to assess the antioxidant capacity of these derivatives. For example, compounds with ortho-dihydroxyl substitutions showed markedly improved antioxidant activity compared to their mono-hydroxyl counterparts .
Research Findings
In one study, the antioxidant activity of different quinazolinone derivatives was evaluated using multiple assays. The results indicated that certain dihydroxy derivatives had EC50 values around 8 µM, demonstrating superior scavenging potential compared to standard antioxidants like ascorbic acid .
3. Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been documented, showcasing their potential in treating infections.
Activity Spectrum
Studies have reported that various synthesized quinazolinones exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of a range of pathogens, including those resistant to conventional antibiotics .
Case Studies
Research on newly synthesized benzoxazinone and quinazolinone derivatives revealed promising antimicrobial activity against several bacterial strains. For instance, specific compounds demonstrated minimal inhibitory concentrations (MICs) comparable to or better than existing antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds structurally related to the target molecule have shown significant antibacterial and antifungal activities. In vitro testing has demonstrated that certain quinazolinones exhibit minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Staphylococcus aureus and other pathogens . The presence of the oxadiazole moiety is believed to enhance these antimicrobial effects by interfering with bacterial cell wall synthesis.
Anticancer Potential
Quinazolinones are also recognized for their anticancer properties. Research indicates that derivatives of quinazolinone can induce cytotoxic effects in various cancer cell lines. For example, studies have shown that certain analogs can inhibit cell proliferation and induce apoptosis in breast cancer cells . The specific structural features of the compound may contribute to its effectiveness against cancer by targeting multiple pathways involved in tumor growth.
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives has been extensively studied. Compounds with hydroxyl groups at specific positions on the phenyl ring have demonstrated enhanced antioxidant activities through mechanisms involving radical scavenging and metal chelation . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one:
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The C2 position of the quinazolinone ring is activated for nucleophilic substitution due to electron withdrawal by the adjacent carbonyl group.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thioether displacement | Alkyl halides in basic media (e.g., K₂CO₃/DMF) | Replacement of the thioether (–S–CH₂–) with alkyl/aryl groups | |
| Amine substitution | Primary/secondary amines (reflux, 12–24 hrs) | Formation of 2-aminoquinazolin-4(3H)-one derivatives |
Key Findings :
-
The thioether group (–S–CH₂–) undergoes displacement with nucleophiles like amines or alkoxides under mild conditions.
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Steric hindrance from the 4-fluorobenzyl group at N3 slightly reduces reaction rates compared to unsubstituted analogs.
Oxidation of the Thioether Bridge
The methylene thioether (–S–CH₂–) linking the quinazolinone and oxadiazole moieties is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂/AcOH | Room temperature, 6–8 hrs | Sulfoxide (–SO–CH₂–) or sulfone (–SO₂–CH₂–) | |
| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C to RT | Predominant sulfone formation |
Key Findings :
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Controlled oxidation with H₂O₂ yields sulfoxide intermediates, while stronger oxidants like mCPBA favor sulfones.
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The electronic effects of the 4-ethoxyphenyl group on the oxadiazole ring modulate oxidation kinetics.
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water .
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The 4-ethoxy group stabilizes the intermediate through resonance, slowing hydrolysis compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The 4-fluorobenzyl and 4-ethoxyphenyl substituents participate in electrophilic reactions, albeit with limited reactivity due to electron-withdrawing groups.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta-nitro derivatives on the 4-ethoxyphenyl ring | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para-halogenation on the 4-ethoxyphenyl ring |
Key Findings :
-
The 4-ethoxy group directs electrophiles to the meta position due to its electron-donating nature .
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Fluorine on the benzyl group deactivates the aromatic ring, reducing substitution rates.
Reduction Reactions
Selective reduction of the oxadiazole or quinazolinone moieties is achievable with specific reagents.
| Reduction Target | Reagents | Products | References |
|---|---|---|---|
| Oxadiazole ring | H₂/Pd-C, ethanol, 50°C | 1,2,4-oxadiazoline derivative | |
| Quinazolinone carbonyl | NaBH₄/CeCl₃, THF, 0°C to RT | 3,4-dihydroquinazoline |
Key Findings :
-
Catalytic hydrogenation reduces the oxadiazole to oxadiazoline without affecting the quinazolinone .
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Sodium borohydride selectively reduces the carbonyl group in the presence of CeCl₃ as a Lewis acid.
Photochemical Reactions
The compound exhibits UV-induced reactivity due to the conjugated π-system.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| UV light (λ = 254 nm), acetone | [2+2] Cycloaddition products with alkenes | Photoexcitation of quinazolinone |
Key Findings :
-
The quinazolinone core acts as a photosensitizer, enabling cycloaddition with electron-deficient alkenes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations: Oxadiazole vs. Triazole
The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazole-containing analogs. For example, 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one () replaces oxadiazole with a 1,2,4-triazole ring. However, oxadiazoles offer greater metabolic stability due to reduced susceptibility to enzymatic oxidation, which may enhance pharmacokinetics .
Substituent Effects on Aromatic Rings
- 4-Ethoxyphenyl vs. Halogenated Phenyl Groups: The compound 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one () features a trifluoromethylbenzyl group, which is highly electronegative and lipophilic, contributing to potent antibacterial activity (EC50 = 22.1 μg/mL against Xanthomonas axonopodis). In contrast, the target compound’s 4-fluorobenzyl group is less lipophilic, which may reduce antibacterial efficacy but improve solubility .
- Fluorophenyl vs. Ethoxyphenyl on Oxadiazole : The structurally closest analog, 3-(4-fluorobenzyl)-2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (), substitutes the 4-ethoxyphenyl group with 2-fluorophenyl. The ethoxy group’s electron-donating nature may enhance π-stacking interactions in biological systems compared to electron-withdrawing fluorine .
Q & A
Q. What are the common synthetic routes for synthesizing quinazolin-4(3H)-one derivatives with 1,2,4-oxadiazole and thioether moieties?
The synthesis typically involves multi-step reactions, including cyclization, condensation, and thioetherification. For example:
- Step 1 : Cyclization of 2-aminobenzoic acid derivatives to form the quinazolin-4(3H)-one core .
- Step 2 : Introduction of the thioether group via nucleophilic substitution using mercapto intermediates (e.g., 1,2,4-oxadiazole-thiols) under basic conditions .
- Step 3 : Coupling of the 4-fluorobenzyl group via alkylation or Mitsunobu reactions .
Key intermediates are characterized by ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm regioselectivity and purity .
Q. How can spectroscopic methods confirm the structure of this compound?
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli, and C. albicans) .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural characterization?
- Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers in thioether linkages) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., aromatic protons in ethoxyphenyl and quinazolinone) .
- Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to stabilize labile protons (e.g., NH groups) .
Q. What strategies optimize regioselectivity during the formation of the 1,2,4-oxadiazole ring?
- Catalyst Selection : Use Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance cyclization efficiency .
- Reaction Monitoring : TLC (hexane:ethyl acetate, 7:3) to track intermediate formation and minimize side products .
- Temperature Control : Maintain 70–80°C to favor 1,2,4-oxadiazole over 1,3,4-isomers .
Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?
Q. What structural modifications enhance antimicrobial potency while reducing cytotoxicity?
Q. How do reaction solvents influence the yield of the thioetherification step?
- Polar Aprotic Solvents : DMF or DMSO improve nucleophilicity of thiol intermediates but may require longer reaction times .
- Eco-Friendly Media : PEG-400 reduces waste and enhances catalyst recyclability (yield: 75–85%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
